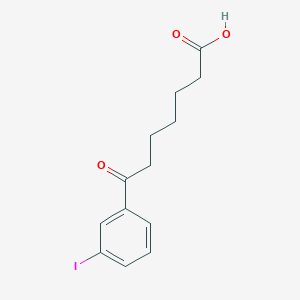

7-(3-Iodophenyl)-7-oxoheptanoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

7-(3-iodophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO3/c14-11-6-4-5-10(9-11)12(15)7-2-1-3-8-13(16)17/h4-6,9H,1-3,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSRZYMQZSPGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645399 | |

| Record name | 7-(3-Iodophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-89-1 | |

| Record name | 3-Iodo-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(3-Iodophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 3 Iodophenyl 7 Oxoheptanoic Acid and Analogues

Strategic Approaches for Carbon-Carbon Bond Formation in Keto-Acid Synthesis

The construction of aryl keto-acids like 7-(3-Iodophenyl)-7-oxoheptanoic acid relies on robust carbon-carbon bond-forming reactions that link an aromatic moiety to an aliphatic acid chain. alevelchemistry.co.uk Among the most powerful and widely used methods for synthesizing aryl ketones is the Friedel-Crafts acylation. rsc.org This reaction involves the electrophilic aromatic substitution of an arene with an acyl chloride or anhydride (B1165640), typically facilitated by a strong Lewis acid catalyst. sigmaaldrich.com The process is highly effective for producing monoacylated products and is a cornerstone in the preparation of chemical feedstocks and synthetic intermediates. nih.gov

Alternative strategies for ketone synthesis include the coupling of aryl boronic acids with acyl chlorides or anhydrides, and the reaction of organozinc halides with acid chlorides. organic-chemistry.org For the specific synthesis of α-keto acids, methods involving the carbonylation of aryl iodides and reactions of acylsilanes with carbon dioxide have also been developed. organic-chemistry.org

The assembly of the 7-oxoheptanoic acid structure attached to the iodophenyl ring is most commonly achieved through Friedel-Crafts acylation. rsc.orgsigmaaldrich.com This reaction creates the crucial bond between the aromatic ring and the carbonyl carbon of the heptanoic acid chain. The typical reactants for this synthesis are a suitable derivative of 3-iodoanisole (B135260) or a similar iodinated benzene (B151609) compound and an acylating agent derived from a seven-carbon dicarboxylic acid, such as adipic acid monomethyl ester chloride or heptanedioic acid anhydride. The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the acylating agent to generate a reactive acylium ion, which then attacks the electron-rich aromatic ring. sigmaaldrich.com

Another synthetic route involves the use of organometallic reagents. For instance, a Grignard reagent prepared from a protected 1-bromo-5-chloropentane (B104276) can be added to diethyl oxalate, followed by hydrolysis, to yield a 2-oxoheptanoic acid derivative. google.com While ketones can be prepared via the addition of organometallic reagents to various carboxylic acid derivatives, Friedel-Crafts acylation remains a more direct approach for this specific structure. organic-chemistry.orgorganic-chemistry.org

| Synthetic Strategy | Key Reactants | Catalyst/Conditions | Advantages | Reference(s) |

| Friedel-Crafts Acylation | 3-Iodoanisole, Heptanedioic anhydride | AlCl₃ (Lewis Acid) | Direct, high yield for aromatic ketones. | sigmaaldrich.com, rsc.org |

| Grignard Reaction | 1-Bromo-5-chloropentane derived Grignard reagent, Diethyl oxalate | Ether solvent, followed by acid hydrolysis | Versatile for α-keto acid synthesis. | google.com |

| Suzuki-Miyaura Coupling | 3-Iodophenylboronic acid, Heptanoyl chloride | Palladium catalyst, base | Mild conditions, good functional group tolerance. | organic-chemistry.org |

The introduction of the iodine atom at the meta position of the phenyl ring can be accomplished via two primary strategies. libretexts.orgfiveable.me The first approach involves the direct iodination of the pre-assembled 7-phenyl-7-oxoheptanoic acid. The ketone and carboxylic acid groups are electron-withdrawing and act as meta-directors in electrophilic aromatic substitution reactions. masterorganicchemistry.com Therefore, treating the parent compound with an iodinating agent will preferentially direct the iodine to the meta position.

The second, and often more controlled, strategy is to begin the synthesis with a commercially available meta-iodinated starting material, such as 3-iodoanisole or 3-iodophenol. The Friedel-Crafts acylation is then performed on this pre-iodinated ring. rsc.org This approach avoids potential side reactions and issues with regioselectivity that can occur during the iodination of a more complex molecule. A variety of iodinating agents can be employed, including molecular iodine in the presence of an oxidizing agent, N-Iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). organic-chemistry.orgmdpi.com The choice of reagent and conditions depends on the reactivity of the aromatic substrate. manac-inc.co.jp For instance, palladium-catalyzed remote isodesmic meta-C–H iodination represents a more advanced method for achieving this transformation with high selectivity. rsc.org

| Iodinating Reagent | Typical Conditions | Substrate Suitability | Reference(s) |

| N-Iodosuccinimide (NIS) | Acetonitrile, often with an acid catalyst (e.g., triflic acid) | Activated and deactivated arenes. | organic-chemistry.org |

| Molecular Iodine (I₂) | With an oxidizing agent (e.g., H₂O₂, NaNO₂) | Electron-rich arenes (phenols, anilines). | manac-inc.co.jp, mdpi.com |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Acetonitrile, often with a thiourea (B124793) catalyst | Activated aromatic compounds. | organic-chemistry.org |

| 1-Iodo-4-methoxy-2-nitrobenzene | Palladium catalyst | C-H iodination of specific amine derivatives. | rsc.org |

Chemical Derivatization and Functionalization Strategies for 7-(3-Iodophenyl)-7-oxoheptanoic Acid Analogues

The structure of 7-(3-Iodophenyl)-7-oxoheptanoic acid offers multiple sites for chemical modification to produce a diverse range of analogues. researchgate.netnih.gov The primary functional groups available for derivatization are the carboxylic acid, the ketone, and the carbon-iodine bond.

Carboxylic Acid Group: The carboxylic acid can be readily converted into esters, amides, or acid halides, providing access to a wide array of derivatives. organic-chemistry.org

Ketone Group: The ketone moiety can undergo reactions such as reduction to a secondary alcohol, reductive amination, or α-functionalization to introduce substituents on the carbon adjacent to the carbonyl group. researchgate.net

Aryl Iodide: The iodine atom is a particularly useful handle for functionalization via transition metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Heck, and Sonogashira couplings allow for the introduction of various aryl, vinyl, or alkynyl groups at the meta position, significantly increasing molecular complexity. researchgate.net

These derivatization strategies allow for the systematic modification of the compound's physicochemical properties.

| Reaction Site | Reaction Type | Reagents | Product Type | Reference(s) |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester | organic-chemistry.org |

| Carboxylic Acid | Amidation | Amine, Coupling agent | Amide | organic-chemistry.org |

| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | researchgate.net |

| Aryl Iodide | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivative | researchgate.net |

| Aryl Iodide | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-alkyne derivative | researchgate.net |

Combinatorial Organic Synthesis and Library Generation of Oxoheptanoic Acid Derivatives

Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse collections of molecules, known as chemical libraries. chemrxiv.orgchemrxiv.org The synthesis of a library of oxoheptanoic acid derivatives can be achieved by leveraging the versatile functional handles present in the 7-(3-Iodophenyl)-7-oxoheptanoic acid scaffold.

A common strategy involves a divergent synthetic approach. A common intermediate, such as methyl 7-(3-iodophenyl)-7-oxoheptanoate, can be prepared on a large scale. This intermediate can then be subjected to parallel reactions. For example, the aryl iodide can be reacted with a diverse set of boronic acids in a 96-well plate format to generate a library of biaryl compounds via Suzuki coupling. researchgate.net Subsequently, the ester group can be saponified and then coupled with a library of different amines to create a diverse array of amides. This approach allows for the systematic exploration of the chemical space around the core oxoheptanoic acid structure. chemrxiv.orgnih.gov

Advanced Analytical Techniques for Structural Elucidation of Synthetic Products

The unambiguous confirmation of the structure of 7-(3-Iodophenyl)-7-oxoheptanoic acid and its analogues requires a combination of modern analytical techniques. pearson.com These methods provide detailed information about the compound's molecular formula, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For the target compound, characteristic signals would include aromatic protons in the meta-substituted pattern, and aliphatic protons corresponding to the heptanoic acid chain.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. website-files.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Fragmentation patterns can also provide structural clues. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. website-files.com The spectrum of 7-(3-Iodophenyl)-7-oxoheptanoic acid would show characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretches of both the ketone and the carboxylic acid, and aromatic C-H and C=C bonds.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compounds and for their purification. rsc.org When coupled with detectors like UV-Vis or mass spectrometry, it becomes a powerful analytical tool. researchgate.net

| Technique | Expected Observation for 7-(3-Iodophenyl)-7-oxoheptanoic acid | Information Gained | Reference(s) |

| ¹H NMR | Aromatic signals (~7.2-8.1 ppm), Aliphatic signals for -(CH₂)₅- chain (~1.3-2.9 ppm), Broad singlet for -COOH | Proton environment, connectivity. | website-files.com |

| ¹³C NMR | Carbonyl signals (~175-200 ppm), Aromatic signals (~125-140 ppm), Signal for C-I (~95 ppm), Aliphatic signals (~24-43 ppm) | Carbon skeleton, functional groups. | website-files.com |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretches (~1680 cm⁻¹ for ketone, ~1710 cm⁻¹ for acid) | Presence of carboxylic acid and ketone functional groups. | website-files.com |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₃H₁₅IO₃, Fragmentation patterns showing loss of parts of the alkyl chain. | Molecular weight, molecular formula, structural fragments. | nih.gov |

Investigation of Biological Activities and Molecular Mechanisms of 7 3 Iodophenyl 7 Oxoheptanoic Acid Analogues

Enzymatic Modulatory Effects by Oxoheptanoic Acid Derivatives

There is no available data on the assessment of enzyme inhibitory or modulatory effects of 7-(3-Iodophenyl)-7-oxoheptanoic acid or its analogues on enzymes such as tyrosinase or histone deacetylases.

Receptor Ligand Binding Profiling of Structurally Related Compounds

No studies have been found that analyze the cannabinoid receptor affinity (CB1, CB2) of 7-(3-Iodophenyl)-7-oxoheptanoic acid or structurally related compounds.

Cellular Pathway Investigations of 7-(3-Iodophenyl)-7-oxoheptanoic Acid Analogues

There is a lack of research investigating the modulation of apoptosis pathways or the influence on preclinical metabolic pathways, such as beta-oxidation, by 7-(3-Iodophenyl)-7-oxoheptanoic acid analogues.

Exploration of Specific Biomolecular Interactions (e.g., Protein, DNA Binding)

The biological activity of a compound is intrinsically linked to its ability to interact with specific biomolecules within a cell. For analogues of 7-(3-Iodophenyl)-7-oxoheptanoic acid, research has focused on elucidating these interactions, particularly with proteins such as enzymes, to understand their mechanism of action. These studies are crucial for the rational design of more potent and selective therapeutic agents.

One area of investigation has been the inhibition of enzymes involved in essential biosynthetic pathways. For instance, analogues of 7-oxoheptanoic acid have been studied as potential inhibitors of 8-amino-7-oxopelargonate synthase (AONS), a key enzyme in the biotin (B1667282) biosynthesis pathway of microorganisms and plants. This pathway is a target for the development of new antibacterial agents and herbicides.

In a study focusing on AONS, several substrate and intermediate analogues were synthesized and their inhibitory effects were evaluated. While the parent compound 7-(3-Iodophenyl)-7-oxoheptanoic acid was not the primary focus, the study provides a framework for understanding how structural modifications can influence protein binding and inhibition. For example, the phosphonate (B1237965) derivative of the reaction intermediate, (+/-)-8-amino-7-oxo-8-phosphonononaoic acid, was identified as a potent reversible, slow-binding inhibitor of AONS, competitive with respect to L-alanine. nih.gov This compound exhibited a Ki of 7 µM. nih.gov

The binding of this inhibitor was further characterized using ultraviolet/visible spectroscopy, which confirmed the kinetic data and provided a binding constant (K) of 4.2 µM. nih.gov The detailed kinetic investigation revealed a one-step slow-binding mechanism. nih.gov

Other tested compounds, considered potential transition state analogs, also demonstrated competitive inhibition with respect to L-alanine. Specifically, 4-carboxybutyl(1-amino-1-carboxyethyl)phosphonate and 2-amino-3-hydroxy-2-methylnonadioic acid were found to have Ki values of 68 µM and 80 µM, respectively. nih.gov These findings underscore the importance of specific functional groups and their spatial arrangement in achieving effective binding to the enzyme's active site.

The table below summarizes the inhibitory activity of these analogues against 8-amino-7-oxopelargonate synthase.

| Compound | Inhibition Type | Ki (µM) |

| (+/-)-8-Amino-7-oxo-8-phosphonononaoic acid | Reversible slow-binding, competitive | 7 |

| 4-Carboxybutyl(1-amino-1-carboxyethyl)phosphonate | Competitive | 68 |

| 2-Amino-3-hydroxy-2-methylnonadioic acid | Competitive | 80 |

While direct studies on the DNA binding properties of 7-(3-Iodophenyl)-7-oxoheptanoic acid and its close analogues are not extensively reported in the available literature, the principles of molecular interaction suggest that the aromatic and carboxylic acid moieties could potentially participate in various non-covalent interactions. However, without specific experimental data, any discussion on DNA binding remains speculative. The primary focus of existing research has been on protein-ligand interactions, particularly in the context of enzyme inhibition.

Computational and Theoretical Studies of 7 3 Iodophenyl 7 Oxoheptanoic Acid

Molecular Docking Simulations for Predicting Target Binding

There are no publicly available molecular docking studies for 7-(3-Iodophenyl)-7-oxoheptanoic acid. Such simulations would be instrumental in identifying potential protein targets and predicting the binding affinity and interaction modes of the compound. This would involve preparing a 3D model of the molecule and docking it into the binding sites of various receptors to calculate binding energies and analyze key interactions, such as hydrogen bonds and hydrophobic contacts.

Conformational Analysis and Energy Landscapes of the Compound

A conformational analysis of 7-(3-Iodophenyl)-7-oxoheptanoic acid has not been reported. This type of study would involve systematically exploring the possible spatial arrangements of the molecule's atoms to identify low-energy, stable conformations. Understanding the conformational preferences and the energy barriers between different states is crucial for predicting its shape and how it might interact with biological macromolecules.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

No QSAR models have been developed that include 7-(3-Iodophenyl)-7-oxoheptanoic acid. QSAR studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR analysis, a dataset of structurally related molecules with measured biological activities would be required, from which predictive models could be built.

Prediction of Electronic and Steric Properties Relevant to Biological Interactions

Specific computational predictions of the electronic and steric properties of 7-(3-Iodophenyl)-7-oxoheptanoic acid are not available. These properties, including molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and various steric descriptors, are fundamental to understanding a molecule's reactivity and its ability to fit into a binding site. Quantum mechanics calculations would be necessary to determine these characteristics.

Advanced Molecular Dynamics Simulations for Dynamic Behavior

There are no records of advanced molecular dynamics simulations being performed for 7-(3-Iodophenyl)-7-oxoheptanoic acid. These simulations would provide insights into the dynamic behavior of the molecule over time, both in isolation and in complex environments, such as in solution or bound to a protein. This would allow for the study of its flexibility, solvent interactions, and the stability of any potential ligand-protein complexes.

Future Research Directions and Academic Implications for 7 3 Iodophenyl 7 Oxoheptanoic Acid Research

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

The future development of 7-(3-Iodophenyl)-7-oxoheptanoic acid as a potential therapeutic agent hinges on the systematic design and synthesis of next-generation analogues. The goal of this synthetic exploration will be to enhance binding affinity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be pivotal in guiding these efforts. researchgate.netmdpi.com

A primary focus will be the modification of the iodophenyl ring. The iodine atom at the meta-position offers a handle for a variety of synthetic transformations. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce a diverse array of substituents, including alkyl, aryl, and heteroaryl groups. nih.gov The introduction of different functional groups will probe the steric and electronic requirements of the binding pocket of potential biological targets.

The heptanoic acid chain also presents opportunities for modification. Varying the length of the alkyl chain, introducing unsaturation, or incorporating cyclic moieties could influence the compound's flexibility and lipophilicity, thereby affecting its biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. Furthermore, the carboxylic acid group, a potential site for metabolic conjugation, could be replaced with bioisosteres such as tetrazoles or hydroxamic acids to improve metabolic stability and cell permeability.

The following table outlines potential modifications for generating next-generation analogues of 7-(3-Iodophenyl)-7-oxoheptanoic acid:

| Molecular Scaffold | Potential Modifications | Rationale |

| Iodophenyl Ring | Replacement of iodine with other halogens (Br, Cl, F) | Modulate electronic properties and potential for halogen bonding. |

| Introduction of small alkyl or alkoxy groups | Probe steric tolerance and hydrophobic interactions in the binding pocket. | |

| Incorporation of hydrogen bond donors/acceptors (e.g., -OH, -NH2, -CN) | Enhance binding affinity through specific hydrogen bonding interactions. | |

| Heptanoic Acid Chain | Variation of chain length (e.g., pentanoic, nonanoic acid) | Optimize the distance between the phenyl ring and the acidic moiety for target engagement. |

| Introduction of double or triple bonds | Introduce conformational rigidity and explore interactions with unsaturated binding sites. | |

| Incorporation of cyclic structures (e.g., cyclopentyl, cyclohexyl) | Restrict conformational freedom to potentially increase binding affinity and selectivity. | |

| Carboxylic Acid | Replacement with bioisosteres (e.g., tetrazole, hydroxamic acid) | Improve metabolic stability and alter pKa to enhance cellular uptake. |

Identification of Novel Molecular Targets and Therapeutic Hypotheses

A crucial aspect of future research will be the identification of the molecular targets of 7-(3-Iodophenyl)-7-oxoheptanoic acid and its analogues. Based on the structural features of the molecule, several therapeutic hypotheses can be proposed. The presence of a long-chain carboxylic acid and an aryl group suggests potential interactions with enzymes involved in lipid metabolism and inflammatory pathways.

One promising area of investigation is the arachidonic acid cascade. Enzymes such as leukotriene A4 hydrolase (LTA4H) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) are key players in the production of pro-inflammatory mediators. nih.govnih.gov LTA4H is a zinc-containing enzyme that catalyzes the final step in the biosynthesis of leukotriene B4, a potent chemoattractant for inflammatory cells. nih.govmdpi.com Inhibitors of LTA4H have shown potential as anti-inflammatory agents. nih.govnih.gov Similarly, mPGES-1 is a critical enzyme in the production of prostaglandin E2, a key mediator of pain and inflammation. medchemexpress.comnih.gov The structural features of 7-(3-Iodophenyl)-7-oxoheptanoic acid, particularly the carboxylic acid which can interact with cationic residues in enzyme active sites, make it a candidate for inhibition of these enzymes.

The following table outlines potential molecular targets and the corresponding therapeutic hypotheses for 7-(3-Iodophenyl)-7-oxoheptanoic acid:

| Potential Molecular Target | Therapeutic Hypothesis | Rationale for Investigation |

| Leukotriene A4 Hydrolase (LTA4H) | Inhibition of LTA4H could reduce the production of the pro-inflammatory mediator leukotriene B4, offering a therapeutic strategy for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. nih.govmdpi.com | The carboxylic acid moiety can mimic the substrate's carboxylate and interact with key residues in the active site. The lipophilic iodophenyl group can occupy hydrophobic pockets within the enzyme. |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Selective inhibition of mPGES-1 would block the production of pro-inflammatory prostaglandin E2 without affecting the synthesis of other prostaglandins, potentially offering a safer alternative to traditional NSAIDs. nih.govnih.gov | The overall structure may fit within the active site of mPGES-1, with the carboxylic acid interacting with key catalytic residues. |

| Aryl Hydrocarbon Receptor (AhR) | Modulation of the AhR signaling pathway could have implications for immune responses and xenobiotic metabolism. nih.gov | The aromatic ring system is a common feature in ligands for this receptor. |

Integration with Emerging Chemical Biology Tools for Mechanistic Insights

To gain a deeper understanding of the mechanism of action of 7-(3-Iodophenyl)-7-oxoheptanoic acid and its analogues, the integration of emerging chemical biology tools will be indispensable. These techniques can provide valuable insights into target engagement, cellular localization, and downstream biological effects.

Photo-cross-linking probes are powerful tools for identifying the direct binding partners of a small molecule within a complex biological system. nih.govmdpi.com By incorporating a photoreactive group, such as a diazirine or benzophenone, into the structure of 7-(3-Iodophenyl)-7-oxoheptanoic acid, a probe can be synthesized that, upon photoactivation, forms a covalent bond with its target protein. Subsequent proteomic analysis can then identify the covalently labeled protein, thus revealing the direct molecular target.

Genetic code expansion is another innovative technique that can provide detailed mechanistic insights. This technology allows for the site-specific incorporation of unnatural amino acids with unique chemical functionalities into proteins. For example, an unnatural amino acid containing a photo-cross-linker could be incorporated into a putative target protein at a specific site. Treatment with 7-(3-Iodophenyl)-7-oxoheptanoic acid followed by photoactivation would lead to cross-linking only if the compound binds at or near the engineered site, thus validating the binding interaction in a cellular context.

Methodological Innovations in Synthetic Routes and Characterization Techniques

Advances in synthetic organic chemistry and analytical techniques will be crucial for accelerating the research and development of 7-(3-Iodophenyl)-7-oxoheptanoic acid and its analogues.

Late-stage functionalization is a rapidly developing area of synthesis that allows for the direct modification of complex molecules at a late stage in the synthetic sequence. nih.govresearchgate.net This approach can be particularly useful for rapidly generating a library of analogues of 7-(3-Iodophenyl)-7-oxoheptanoic acid. For instance, transition-metal-catalyzed C-H activation could be used to introduce new functional groups onto the phenyl ring, bypassing the need for de novo synthesis of each analogue. nih.govresearchgate.net

Advanced mass spectrometry techniques will be essential for the detailed characterization of newly synthesized compounds and for studying their interactions with biological targets. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for confident structural elucidation. medchemexpress.comnih.gov Furthermore, techniques such as ion mobility-mass spectrometry can be used to separate and characterize isomers and to study the conformational changes in proteins upon ligand binding. nih.gov

Q & A

Q. What are the optimal synthetic routes for 7-(3-iodophenyl)-7-oxoheptanoic acid, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves coupling iodophenyl derivatives with heptanoic acid precursors. For example, analogous compounds like 7-oxoheptanoic acid derivatives are synthesized via condensation reactions using polyphosphoric acid (PPA) as a catalyst under controlled temperatures (60–80°C) . Key steps include:

- Reagent optimization : Use anhydrous solvents (e.g., DMF or DMSO) to prevent side reactions.

- Purification : Column chromatography with ethyl acetate/petroleum ether (1:8 ratio) achieves >95% purity .

- Yield improvement : Sequential addition of reagents and inert atmosphere (N₂/Ar) minimizes oxidative degradation .

Q. How should researchers characterize the structural integrity of 7-(3-iodophenyl)-7-oxoheptanoic acid?

Methodological Answer:

- NMR spectroscopy : Confirm the iodophenyl moiety (δ 7.41–7.24 ppm for aromatic protons) and ketone group (δ 2.35 ppm for α-protons) .

- Mass spectrometry : MALDI-TOF or HRMS detects molecular ion peaks (e.g., m/z 657.3176 for related analogs) .

- Elemental analysis : Validate empirical formulas (e.g., C₁₉H₃₁NO₄ requires C: 67.63%, H: 9.26%) .

Q. What are the solubility and stability considerations for this compound in biological assays?

Methodological Answer:

- Solubility : Dissolve in anhydrous DMSO (10–50 mM stock), then dilute in aqueous buffers. For hydrophobic analogs, add BSA (0.1–1%) to prevent aggregation .

- Stability : Store lyophilized powder at -20°C (desiccated). Solutions in PBS (pH 7.4) degrade by ~20% after 24h at 4°C; aliquot and freeze at -70°C for long-term use .

Advanced Research Questions

Q. What mechanistic insights support its role as a histone deacetylase (HDAC) or EGFR inhibitor?

Methodological Answer:

- HDAC inhibition : Structural analogs (e.g., IDE1/IDE2) bind Zn²⁺ in HDAC active sites, validated via enzymatic assays (IC₅₀ ~1–10 µM) .

- EGFR targeting : Bifunctional inhibitors (e.g., compound 5 in ) use the heptanoic acid chain to link EGFR-binding quinazoline moieties, confirmed by SPR and kinase profiling.

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

Methodological Answer:

- Iodine substitution : 3-iodophenyl enhances steric bulk, improving target affinity compared to non-halogenated analogs .

- Chain length : 7-carbon backbone optimizes spacing between pharmacophores (e.g., EGFR inhibitors require ≥6 carbons for linker flexibility) .

- Ketone modification : Reducing the ketone to alcohol decreases activity, confirming the 7-oxo group’s role in hydrogen bonding .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma)?

Methodological Answer:

- LC-MS/MS : Use reverse-phase C18 columns with mobile phase (0.1% formic acid in acetonitrile/water). Limit of detection (LOD): 0.1 ng/mL .

- Interference mitigation : Solid-phase extraction (SPE) removes endogenous metabolites (e.g., 7-oxoheptanoic acid isomers) .

Q. How do in vitro models (e.g., cancer cell lines) validate its therapeutic potential?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.